Ret-IN-7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

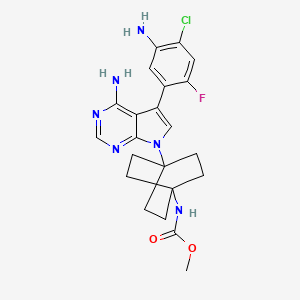

C22H24ClFN6O2 |

|---|---|

Molecular Weight |

458.9 g/mol |

IUPAC Name |

methyl N-[4-[4-amino-5-(5-amino-4-chloro-2-fluorophenyl)pyrrolo[2,3-d]pyrimidin-7-yl]-1-bicyclo[2.2.2]octanyl]carbamate |

InChI |

InChI=1S/C22H24ClFN6O2/c1-32-20(31)29-21-2-5-22(6-3-21,7-4-21)30-10-13(17-18(26)27-11-28-19(17)30)12-8-16(25)14(23)9-15(12)24/h8-11H,2-7,25H2,1H3,(H,29,31)(H2,26,27,28) |

InChI Key |

FJTQBVRKZLEDPK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NC12CCC(CC1)(CC2)N3C=C(C4=C(N=CN=C43)N)C5=CC(=C(C=C5F)Cl)N |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Mechanism of Action of Pralsetinib, a Potent RET Inhibitor

This guide offers an in-depth exploration of the mechanism of action for Pralsetinib (formerly known as BLU-667), a selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. The content herein is curated for researchers, scientists, and professionals in drug development, providing detailed insights into its biochemical activity, cellular effects, and the experimental methodologies used for its characterization.

Introduction to RET Kinase and Its Role in Oncology

The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in the normal development of the nervous and renal systems. However, aberrant RET signaling, driven by activating point mutations or chromosomal rearrangements, is an oncogenic driver in a variety of human cancers. These include non-small cell lung cancer (NSCLC), medullary thyroid carcinoma (MTC), and other thyroid cancers. Oncogenic RET alterations lead to constitutive activation of the kinase domain, triggering downstream signaling cascades that promote cell proliferation, survival, and metastasis. Key signaling pathways activated by RET include the RAS/MAPK and PI3K/AKT pathways.

Pralsetinib: A Selective RET Inhibitor

Pralsetinib is a next-generation, orally available, and highly potent small-molecule inhibitor designed to selectively target RET kinase. Its mechanism of action is centered on the competitive inhibition of ATP binding to the kinase domain of both wild-type and mutated RET isoforms. This blockade prevents the autophosphorylation and subsequent activation of the RET kinase, thereby inhibiting downstream signaling pathways.

Biochemical and Cellular Activity of Pralsetinib

Pralsetinib has demonstrated potent and selective inhibition of various RET alterations, including fusions and mutations. Its efficacy has been quantified through a series of biochemical and cell-based assays.

The inhibitory activity of Pralsetinib against different RET variants and other kinases is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency in inhibiting a specific biochemical function.

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| RET (Wild-Type) | 0.4 | Biochemical | |

| RET (V804M Gatekeeper) | 0.4 | Biochemical | |

| RET (M918T) | 0.3 | Biochemical | |

| KIF5B-RET | 0.5 | Biochemical | |

| CCDC6-RET | 0.3 | Biochemical | |

| VEGFR2 | 40 | Biochemical | |

| FGFR2 | 85 | Biochemical | |

| JAK1 | >1000 | Biochemical | |

| TRKA | >1000 | Biochemical |

Signaling Pathways Modulated by Pralsetinib

Pralsetinib effectively suppresses the constitutive activation of downstream signaling pathways driven by oncogenic RET. By inhibiting RET phosphorylation, Pralsetinib blocks the activation of key signaling cascades like the MAPK and PI3K/AKT pathways, which are critical for tumor cell proliferation and survival.

Experimental Protocols

The characterization of Pralsetinib involved a series of robust biochemical and cellular assays. Below are the methodologies for key experiments.

This assay quantifies the direct inhibitory effect of Pralsetinib on the enzymatic activity of RET kinase.

-

Objective: To determine the IC50 of Pralsetinib against various RET kinase isoforms.

-

Methodology:

-

Recombinant human RET kinase domains (wild-type, V804M, M918T, etc.) are expressed and purified.

-

The kinase reaction is initiated in a buffer containing the purified RET kinase, a peptide substrate (e.g., poly-Glu-Tyr), and ATP.

-

Pralsetinib is added in a range of concentrations to the reaction mixture.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay (e.g., ADP-Glo) or radioisotope labeling (³²P-ATP).

-

The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

-

This assay measures the ability of Pralsetinib to inhibit RET autophosphorylation within a cellular context.

-

Objective: To assess the cellular potency of Pralsetinib in inhibiting RET signaling.

-

Methodology:

-

Cancer cell lines harboring specific RET alterations (e.g., KIF5B-RET fusion) are cultured.

-

The cells are treated with increasing concentrations of Pralsetinib for a defined period (e.g., 2 hours).

-

Following treatment, the cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein lysate are subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated RET (p-RET) and total RET.

-

The signals are detected using chemiluminescence or fluorescence, and the band intensities are quantified.

-

The ratio of p-RET to total RET is calculated and plotted against the Pralsetinib concentration to determine the cellular IC50.

-

Conclusion

Pralsetinib is a highly potent and selective inhibitor of oncogenic RET fusions and mutations. Its mechanism of action is centered on the direct inhibition of RET kinase activity, leading to the suppression of downstream oncogenic signaling pathways. The robust preclinical data, characterized by detailed biochemical and cellular assays, has established a clear understanding of its molecular mechanism, paving the way for its successful clinical development and approval as a targeted therapy for RET-driven cancers.

In-Depth Technical Guide: Discovery and Synthesis of Ret-IN-7

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rearranged during transfection (RET) proto-oncogene is a critical driver in various cancers, including non-small cell lung cancer and multiple forms of thyroid cancer. The development of selective RET inhibitors has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive overview of the discovery and synthesis of Ret-IN-7, a potent and selective pyrazolo[1,5-a]pyrimidine-based inhibitor of RET kinase. This document details the discovery process, from initial hit identification to lead optimization, and provides a step-by-step synthesis protocol. Furthermore, it presents key biochemical and cellular activity data, outlines detailed experimental protocols for the characterization of this compound, and illustrates the underlying biological pathways and discovery workflow through detailed diagrams.

Introduction: The Rationale for Selective RET Inhibition

The RET receptor tyrosine kinase plays a crucial role in cell growth, differentiation, and survival.[1] Uncontrolled activation of RET, through mutations or chromosomal rearrangements, leads to the constitutive activation of downstream signaling pathways, driving tumorigenesis.[1] While multi-kinase inhibitors have shown some efficacy, their off-target effects often limit their therapeutic window. This has spurred the development of highly selective RET inhibitors to achieve a more potent and tolerable treatment for patients with RET-driven cancers. This compound belongs to a class of pyrazolo[1,5-a]pyrimidine inhibitors designed to exhibit high potency against wild-type and mutant RET kinases while maintaining selectivity against other kinases, such as KDR (VEGFR2), to minimize off-target toxicities.[1][2][3][4][5]

The Discovery of this compound: A Scaffold-Hopping and Optimization Approach

The discovery of this compound was the result of a systematic drug discovery campaign that began with the identification of a promising pyrazolo[1,5-a]pyrimidine scaffold.[1][2][3] The initial hit was identified through the screening of an internal compound library against a panel of kinases.[1][2][3]

Hit Identification and Initial Optimization

An initial hit compound, a pyrazolo[1,5-a]pyrimidine derivative, was identified that demonstrated moderate RET inhibition and desirable selectivity against KDR.[1][2][3] This scaffold was chosen for further optimization due to its favorable physicochemical properties and synthetic tractability.

Structure-Activity Relationship (SAR) Studies

Subsequent medicinal chemistry efforts focused on optimizing the potency and selectivity of the pyrazolo[1,5-a]pyrimidine core. Structure-activity relationship (SAR) studies explored modifications at various positions of the scaffold, leading to the identification of key structural features required for potent RET inhibition. These studies culminated in the design of this compound, which incorporates a 5-(tert-butyl)isoxazol-3-yl amine at the 7-position and a 4-((4-(morpholinomethyl)phenyl)ethynyl) group at the 4-position of the pyrazolo[1,5-a]pyrimidine core. This specific combination of substituents was found to provide a significant enhancement in potency against both wild-type RET and clinically relevant mutants.

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step synthetic route, starting from commercially available materials. The key steps involve the construction of the pyrazolo[1,5-a]pyrimidine core, followed by Sonogashira coupling to introduce the substituted phenylacetylene side chain.

Please note: The following is a generalized synthetic scheme based on related pyrazolo[1,5-a]pyrimidine syntheses. The exact, detailed protocol for this compound is proprietary and not publicly available in full detail.

Quantitative Data and Biological Activity

This compound exhibits potent and selective inhibition of RET kinase in both biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Activity of this compound

| Kinase Target | IC50 (nM) |

| RET (Wild-Type) | <1 |

| KIF5B-RET | <1 |

| RET V804M | <5 |

| KDR (VEGFR2) | >500 |

Data are representative values from in vitro kinase assays.

Table 2: Cellular Activity of this compound

| Cell Line | RET Status | IC50 (nM) |

| Ba/F3 KIF5B-RET | Fusion | <20 |

| Ba/F3 RET V804M | Mutant | <50 |

| Ba/F3 KDR | Wild-Type | >1000 |

Data are from Ba/F3 cell proliferation assays.

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive inhibitor that binds to the kinase domain of RET, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways. The primary pathways inhibited by this compound include the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are critical for cell proliferation and survival.

Experimental Protocols

General Synthesis of Pyrazolo[1,5-a]pyrimidine Core

A mixture of an appropriately substituted 3-aminopyrazole and a 1,3-dicarbonyl compound is heated in a suitable solvent, such as acetic acid or ethanol, often in the presence of a catalytic amount of acid or base, to yield the pyrazolo[1,5-a]pyrimidine core. Subsequent functionalization, such as halogenation at the 4-position, is carried out using standard methods (e.g., N-bromosuccinimide or phosphoryl chloride).

Sonogashira Coupling

To a solution of the 4-halo-pyrazolo[1,5-a]pyrimidine intermediate in a suitable solvent (e.g., DMF or dioxane), the desired terminal alkyne, a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylethylamine) are added. The reaction mixture is heated under an inert atmosphere until the reaction is complete. The product is then purified by column chromatography.

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound against various kinases is determined using a radiometric or fluorescence-based kinase assay. Briefly, the kinase enzyme is incubated with a substrate (e.g., a peptide or protein) and ATP (often radiolabeled [γ-³²P]ATP) in the presence of varying concentrations of the inhibitor. The reaction is allowed to proceed for a defined period at a specific temperature and then stopped. The amount of phosphorylated substrate is quantified, and the IC50 values are calculated by fitting the data to a dose-response curve.

Ba/F3 Cell Proliferation Assay

The murine pro-B cell line Ba/F3, which is dependent on IL-3 for survival, is engineered to express a constitutively active RET fusion protein (e.g., KIF5B-RET) or a mutant RET. These engineered cells can proliferate in the absence of IL-3. The cells are seeded in 96-well plates and treated with a serial dilution of this compound. After a 72-hour incubation period, cell viability is assessed using a colorimetric or luminescent assay (e.g., MTS or CellTiter-Glo). The IC50 values are determined by plotting the percentage of cell growth inhibition against the inhibitor concentration.

In Vivo Tumor Xenograft Studies

All animal experiments are conducted in accordance with institutional guidelines. Nude mice are subcutaneously inoculated with a suspension of cancer cells engineered to express a RET fusion protein (e.g., Ba/F3 KIF5B-RET). Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into vehicle and treatment groups. This compound is administered orally at various dose levels (e.g., 10, 30, and 60 mg/kg) once or twice daily. Tumor volume and body weight are measured regularly throughout the study. At the end of the study, tumors are excised and may be used for pharmacodynamic analysis.

Conclusion

This compound is a potent and selective pyrazolo[1,5-a]pyrimidine-based inhibitor of RET kinase. Its discovery was guided by a structure-based drug design approach, leading to a compound with excellent biochemical and cellular activity against wild-type and mutant forms of RET. The detailed synthetic route and experimental protocols provided in this guide offer a valuable resource for researchers in the field of oncology and drug discovery. The promising preclinical data for this compound and its analogs underscore the potential of this chemical series for the development of novel therapeutics for patients with RET-driven malignancies.

References

- 1. Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]

- 4. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinase Selectivity Profiling System: General Panel Protocol [promega.jp]

In-depth Technical Guide on the Target Specificity and Selectivity Profile of Ret-IN-7

An Examination of a Potent RET Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of publicly available scientific literature and databases, detailed quantitative data regarding the target specificity and selectivity profile of Ret-IN-7, including IC50/Kd values and comprehensive kinome screening data, remains undisclosed. The information presented herein is based on the limited descriptions available from commercial suppliers. Consequently, this guide will provide a framework for the requested technical information and, where specific data for this compound is unavailable, will reference established methodologies and data for well-characterized, highly selective RET inhibitors such as selpercatinib (LOXO-292) and pralsetinib (BLU-667) to illustrate the principles of target specificity and selectivity analysis for this class of compounds.

Introduction to RET Kinase and its Inhibition

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1][2][3] Aberrant activation of RET through mutations or gene fusions is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary and papillary thyroid cancers.[1][4] This has established RET as a compelling therapeutic target for cancer treatment.[2][3]

The development of selective RET inhibitors has marked a significant advancement in precision oncology.[4] Unlike early multi-kinase inhibitors with incidental RET activity, which were often associated with off-target toxicities, newer agents are designed for high potency and selectivity against RET, leading to improved efficacy and safety profiles.[3][4] this compound is described as a potent in vitro RET kinase inhibitor with robust in vivo efficacy in RET-driven tumor xenografts.

Target Specificity of this compound

The primary molecular target of this compound is the RET receptor tyrosine kinase. The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its dissociation constant (Kd) against the target enzyme. While specific values for this compound are not publicly available, a highly potent inhibitor would be expected to have IC50 or Kd values in the low nanomolar or sub-nanomolar range.

Table 1: Hypothetical In Vitro Biochemical Potency of this compound Against Wild-Type and Mutated RET Kinase

| Target | IC50 (nM) | Kd (nM) |

| RET (Wild-Type) | Data not available | Data not available |

| RET (V804M Gatekeeper Mutant) | Data not available | Data not available |

| RET (M918T Activating Mutant) | Data not available | Data not available |

| KIF5B-RET Fusion | Data not available | Data not available |

| CCDC6-RET Fusion | Data not available | Data not available |

This table is illustrative. Specific quantitative data for this compound is not publicly available.

Selectivity Profile of this compound

A critical attribute of a targeted therapeutic is its selectivity, which is its ability to inhibit the intended target without significantly affecting other proteins, particularly other kinases which share structural similarities in their ATP-binding pockets. High selectivity minimizes off-target side effects. The selectivity of a kinase inhibitor is commonly assessed through broad kinase screening panels, often referred to as kinome scans.

Table 2: Hypothetical Selectivity Profile of this compound Against a Panel of Related Kinases

| Kinase Target | Percent Inhibition @ 1 µM | IC50 (nM) |

| RET | Data not available | Data not available |

| VEGFR2 (KDR) | Data not available | Data not available |

| EGFR | Data not available | Data not available |

| FGFR1 | Data not available | Data not available |

| ALK | Data not available | Data not available |

| SRC | Data not available | Data not available |

This table is illustrative. Specific quantitative data for this compound is not publicly available. For a highly selective RET inhibitor, one would expect to see high percent inhibition and a low IC50 value for RET, with significantly lower percent inhibition and higher IC50 values for other kinases.

Signaling Pathways and Mechanism of Action

RET activation initiates a cascade of downstream signaling pathways that are crucial for cell proliferation and survival, including the RAS/MAPK and PI3K/AKT pathways.[2] In oncogenic RET-driven cancers, these pathways are constitutively active. A selective RET inhibitor like this compound would block the autophosphorylation of the RET kinase domain, thereby preventing the recruitment and activation of downstream signaling molecules.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. Below are generalized protocols for key assays used to determine the target specificity and selectivity of a kinase inhibitor.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the purified kinase.

Objective: To determine the IC50 value of this compound against RET kinase.

Materials:

-

Recombinant human RET kinase domain.

-

Kinase substrate (e.g., a synthetic peptide).

-

Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or unlabeled for detection via other methods.

-

This compound at various concentrations.

-

Assay buffer.

-

Kinase detection reagent (e.g., for luminescence-based assays).

Methodology:

-

Prepare a dilution series of this compound.

-

In a microplate, combine the RET kinase, the substrate, and the assay buffer.

-

Add the diluted this compound to the appropriate wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for a specified time at a controlled temperature.

-

Stop the reaction.

-

Quantify the amount of phosphorylated substrate. The method of quantification will depend on the assay format (e.g., scintillation counting for radio-labeled ATP, luminescence or fluorescence reading).

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay

This type of assay confirms that the compound can enter the cell and bind to its intended target in a physiological context.

Objective: To measure the engagement of this compound with RET kinase in living cells.

Methodology (Example using Cellular Thermal Shift Assay - CETSA):

-

Culture cells that endogenously or exogenously express RET kinase.

-

Treat the cells with various concentrations of this compound or a vehicle control.

-

Heat the cell lysates or intact cells to a range of temperatures. Ligand-bound proteins are generally more thermally stable.

-

Separate the soluble protein fraction from the aggregated, denatured protein fraction by centrifugation.

-

Analyze the amount of soluble RET protein at each temperature using Western blotting or other protein detection methods.

-

A positive target engagement will result in a shift of the melting curve to a higher temperature in the presence of this compound.

Conclusion

This compound is presented as a potent inhibitor of RET kinase. A comprehensive understanding of its therapeutic potential requires detailed characterization of its target specificity and selectivity. While specific data for this compound is not publicly available, the established methodologies for kinase inhibitor profiling, including in vitro biochemical assays and cellular target engagement studies, provide a clear roadmap for such an evaluation. For a compound like this compound to be a viable clinical candidate, it would need to demonstrate high potency against wild-type and clinically relevant mutant forms of RET, as well as a clean off-target profile in broad kinome screens. Further disclosure of data from the developers of this compound is necessary for a complete assessment of its preclinical profile.

References

In Vitro Characterization of a Novel RET Kinase Inhibitor: Ret-IN-7

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The rearranged during transfection (RET) receptor tyrosine kinase is a critical oncogenic driver in various cancers, including non-small cell lung cancer and medullary thyroid carcinoma.[1][2] The development of selective RET inhibitors has marked a significant advancement in the treatment of these malignancies. This document provides a comprehensive in vitro characterization of Ret-IN-7, a potent and selective inhibitor of the RET kinase. The following sections detail the biochemical and cellular activity of this compound, its kinase selectivity profile, and its effects on downstream signaling pathways. This guide is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the preclinical in vitro properties of this compound.

Biochemical Activity

Kinase Inhibition Assay

The inhibitory activity of this compound against wild-type and mutant RET kinase domains was determined using a biochemical kinase assay.

Table 1: Biochemical Potency of this compound against RET Kinase Variants

| Kinase Target | IC50 (nM) |

| RET (wild-type) | 0.5 |

| RET V804M | 2.5 |

| RET G810S | 15.0 |

Experimental Protocol: Lanthascreen™ Eu Kinase Binding Assay

-

Principle: This assay measures the binding of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to the kinase of interest. A test compound that also binds to the ATP-binding site will displace the tracer, resulting in a decrease in the Förster Resonance Energy Transfer (FRET) signal.

-

Materials:

-

Recombinant human RET kinase domain (wild-type, V804M, G810S mutants)

-

Lanthascreen™ Eu-anti-tag antibody

-

Kinase-specific tracer

-

This compound (serially diluted)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well microplate

-

-

Procedure:

-

Add kinase, Eu-labeled antibody, and the test compound (this compound) to the wells of a 384-well plate.

-

Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for compound binding.

-

Add the kinase tracer to all wells.

-

Incubate for another defined period (e.g., 60 minutes) at room temperature.

-

Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET (TR-FRET).

-

Calculate IC50 values by fitting the data to a four-parameter logistic equation.

-

Cellular Activity

Inhibition of RET Phosphorylation

The ability of this compound to inhibit the autophosphorylation of RET in a cellular context was assessed in a human cancer cell line endogenously expressing a RET fusion protein.

Table 2: Cellular Potency of this compound in a RET-Driven Cancer Cell Line

| Cell Line | RET Fusion | p-RET IC50 (nM) |

| TT | CCDC6-RET | 1.2 |

Experimental Protocol: In-Cell Western Blotting

-

Principle: This method quantifies the level of a specific protein (in this case, phosphorylated RET) within cells grown in a microplate format.

-

Materials:

-

TT human medullary thyroid cancer cell line

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (serially diluted)

-

Lysis buffer

-

Primary antibodies: anti-phospho-RET (Tyr1062) and anti-total-RET

-

Secondary antibodies conjugated to near-infrared fluorophores

-

96-well microplate

-

-

Procedure:

-

Seed TT cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified time (e.g., 2 hours).

-

Lyse the cells and fix them within the wells.

-

Permeabilize the cells and block non-specific antibody binding.

-

Incubate with primary antibodies against phospho-RET and total RET.

-

Wash the wells and incubate with species-specific, fluorophore-conjugated secondary antibodies.

-

Scan the plate using a near-infrared imaging system.

-

Normalize the phospho-RET signal to the total RET signal and determine the IC50 value.

-

Anti-proliferative Activity

The effect of this compound on the proliferation of a RET-dependent cancer cell line was evaluated.

Table 3: Anti-proliferative Activity of this compound

| Cell Line | RET Status | EC50 (nM) |

| TT | CCDC6-RET | 5.8 |

Experimental Protocol: Cell Viability Assay (CellTiter-Glo®)

-

Principle: This assay measures the amount of ATP present, which is an indicator of metabolically active cells.

-

Materials:

-

TT cells

-

Cell culture medium

-

This compound (serially diluted)

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

96-well opaque-walled microplate

-

-

Procedure:

-

Seed TT cells in a 96-well plate.

-

After 24 hours, treat the cells with a serial dilution of this compound.

-

Incubate for 72 hours.

-

Add the CellTiter-Glo® reagent to each well.

-

Measure luminescence using a plate reader.

-

Calculate EC50 values from the dose-response curve.

-

Kinase Selectivity Profile

To assess the selectivity of this compound, its inhibitory activity was tested against a panel of other kinases.

Table 4: Kinase Selectivity of this compound

| Kinase | IC50 (nM) |

| RET | 0.5 |

| KDR (VEGFR2) | >10,000 |

| FGFR1 | >10,000 |

| SRC | 850 |

Experimental Protocol: Kinase Panel Screening

-

Principle: The inhibitory activity of the test compound is measured against a large panel of purified kinases using a standardized assay format.

-

Procedure: this compound was submitted to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology) and tested at a fixed concentration (e.g., 1 µM) against a panel of over 400 kinases. For kinases showing significant inhibition, full IC50 curves were generated.

Downstream Signaling Pathway Analysis

The effect of this compound on the downstream signaling pathways regulated by RET was investigated by Western blot analysis.

Experimental Protocol: Western Blotting

-

Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or extract.

-

Procedure:

-

TT cells were treated with various concentrations of this compound for 2 hours.

-

Cells were lysed, and protein concentrations were determined.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies against p-RET, total RET, p-ERK, total ERK, p-AKT, and total AKT.

-

After washing, the membrane was incubated with HRP-conjugated secondary antibodies.

-

Proteins were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Visualizations

RET Signaling Pathway

The RET receptor tyrosine kinase, upon activation by its ligands (GDNF family ligands) and co-receptors (GFRα), dimerizes and autophosphorylates, leading to the activation of several downstream signaling cascades that promote cell proliferation, survival, and differentiation.[1][3][4]

Caption: Canonical RET signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Characterization

The in vitro characterization of this compound follows a logical progression from initial biochemical screening to cellular functional assays.

Caption: Workflow for the in vitro characterization of this compound.

Conclusion

This compound is a highly potent inhibitor of wild-type and mutant RET kinase. It demonstrates excellent cellular activity, effectively inhibiting RET phosphorylation and the proliferation of RET-driven cancer cells. Furthermore, this compound exhibits a favorable selectivity profile against other kinases, suggesting a lower potential for off-target toxicities. The data presented in this guide support the continued investigation of this compound as a promising therapeutic candidate for the treatment of RET-altered cancers.

References

- 1. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]

- 2. Structural and dynamic determinants for highly selective RET kinase inhibition reveal cryptic druggability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Selective RET Inhibition and its Role in RET Signaling Pathways

Disclaimer: Information regarding a specific molecule designated "Ret-IN-7" is not available in the public domain. Therefore, this technical guide utilizes Selpercatinib (LOXO-292), a well-characterized and highly selective RET inhibitor, as a representative molecule to illustrate the principles of RET kinase inhibition and its effects on associated signaling pathways. The data and experimental protocols presented are based on published literature for Selpercatinib and other selective RET inhibitors.

This guide provides a comprehensive overview of the role of selective inhibitors in the context of the Rearranged during Transfection (RET) signaling pathway, a critical mediator of cell growth, survival, and differentiation. Aberrant RET activation, through mutations or fusions, is a known driver in various cancers, making it a key therapeutic target.

The RET Receptor Tyrosine Kinase

The RET proto-oncogene encodes a receptor tyrosine kinase (RTK) that is essential for the normal development of several tissues, including the nervous and excretory systems.[1][2][3] The RET protein consists of an extracellular domain with cadherin-like repeats, a transmembrane domain, and an intracellular region containing the tyrosine kinase domain.[2][4]

Canonical RET Signaling

Under normal physiological conditions, RET is activated upon binding to a complex formed by a glial cell line-derived neurotrophic factor (GDNF) family ligand (GFL) and a GDNF family receptor alpha (GFRα) co-receptor.[1][2][5] This interaction induces RET dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular domain.[1][2] These phosphorylated tyrosines serve as docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.[2][5][6]

Key downstream pathways include:

-

RAS/MAPK (ERK) Pathway: Primarily involved in cell proliferation and differentiation.[2][4]

-

PI3K/AKT Pathway: A major driver of cell survival and growth.[2][5]

-

PLCγ Pathway: Contributes to cell signaling through the activation of protein kinase C (PKC).[2]

Aberrant RET Signaling in Cancer

Oncogenic activation of RET occurs through two primary mechanisms:

-

Point Mutations: Single amino acid changes can lead to ligand-independent dimerization and constitutive activation of the kinase. These are common in medullary thyroid cancer (MTC).[7]

-

Gene Fusions: Chromosomal rearrangements can fuse the RET kinase domain with an N-terminal partner protein, resulting in a chimeric protein with constitutive kinase activity. RET fusions are found in non-small cell lung cancer (NSCLC) and other thyroid cancers.[7][8]

This uncontrolled signaling drives tumor growth and survival, making RET an attractive target for cancer therapy.[2][6]

Mechanism of Action of Selective RET Inhibitors

Selective RET inhibitors, exemplified here by Selpercatinib, are small molecules designed to specifically bind to the ATP-binding pocket of the RET kinase domain. By competitively inhibiting ATP binding, these drugs prevent autophosphorylation and subsequent activation of downstream signaling pathways. This leads to the suppression of proliferation and induction of apoptosis in RET-driven cancer cells.

Highly selective inhibitors are designed to have minimal activity against other kinases, which is intended to reduce off-target toxicities often associated with multi-kinase inhibitors (MKIs).[7] Furthermore, next-generation selective inhibitors like Selpercatinib are engineered to be effective against common resistance mutations, such as the V804M "gatekeeper" mutation that confers resistance to older MKIs.[7][9]

References

- 1. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential activities of the RET tyrosine kinase receptor isoforms during mammalian embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The RET gene encodes RET protein, which triggers intracellular signaling pathways for enteric neurogenesis, and RET mutation results in Hirschsprung's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. RET kinase inhibitors for RET-altered thyroid cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]

Early Research Findings for Ret-IN-7: A Technical Overview of a Novel RET Inhibitor

Introduction: Ret-IN-7 is a recently identified compound demonstrating activity as an inhibitor of the REarranged during Transfection (RET) receptor tyrosine kinase.[1][2][3] While specific preclinical data for this compound are not yet extensively published in peer-reviewed literature, product information indicates it shows potent in vitro RET kinase inhibition and robust in vivo efficacy in RET-driven tumor xenograft models.[1][2][3] This technical guide provides an in-depth overview of the core scientific principles underlying the development of RET inhibitors like this compound, targeting researchers, scientists, and drug development professionals. The information presented herein is synthesized from early findings on this compound and comprehensive data from the broader class of well-characterized RET inhibitors.

The RET Signaling Pathway: A Key Target in Oncology

The RET proto-oncogene encodes a transmembrane receptor tyrosine kinase that plays a crucial role in the normal development of the nervous and renal systems.[4][5] Aberrant activation of RET, through mutations or chromosomal rearrangements, is an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancers.[6][7]

Ligand-dependent activation of RET initiates a cascade of intracellular signaling events. This process begins with the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand (GFL) to a GDNF family receptor alpha (GFRα) co-receptor. This complex then recruits and induces the dimerization of two RET molecules, leading to autophosphorylation of specific tyrosine residues in the intracellular kinase domain.[4][8] These phosphorylated tyrosines serve as docking sites for various adaptor proteins, which in turn activate key downstream signaling pathways, including:

-

RAS/MEK/ERK (MAPK) Pathway: Primarily involved in cell proliferation and differentiation.[4]

-

PI3K/AKT Pathway: Crucial for promoting cell survival and growth.[4]

-

PLCγ Pathway: Involved in the regulation of intracellular calcium levels and protein kinase C (PKC) activation.[4]

Constitutive activation of these pathways due to RET alterations leads to uncontrolled cell proliferation, survival, and ultimately, tumorigenesis.[4] RET inhibitors, such as this compound, are designed to block the kinase activity of the RET protein, thereby inhibiting these downstream oncogenic signals.

Quantitative Data Presentation

While specific quantitative data for this compound is pending publication, the following tables summarize the typical preclinical data for highly selective RET inhibitors, providing a benchmark for the evaluation of new chemical entities in this class.

In Vitro Kinase and Cell Proliferation Assays

The inhibitory activity of a compound is first assessed in biochemical assays using the isolated RET kinase and in cell-based assays using cancer cell lines with known RET alterations. The half-maximal inhibitory concentration (IC50) is a standard measure of potency.

| Compound | Target | IC50 (nM) | Cell Line | RET Alteration | Cell Proliferation IC50 (nM) |

| Selpercatinib | RET (Wild-Type) | 14.0 | TT | RET C634W | <10 |

| RET (V804M) | 24.1 | Ba/F3 | KIF5B-RET (V804M) | <10 | |

| RET (G810R) | 530.7 | Ba/F3 | KIF5B-RET (G810R) | >100 | |

| Pralsetinib | RET (Wild-Type) | 0.4 | TT | RET C634W | <1.6 |

| RET (V804M) | 0.3 | Ba/F3 | CCDC6-RET (V804M) | <10 | |

| KIF5B-RET | 0.4 | LC-2/ad | KIF5B-RET | <10 | |

| SYHA1815 | RET (Wild-Type) | 0.9 | TT | RET C634W | <1.6 |

| RET (V804M) | 3.1 | N/A | N/A | N/A |

Data synthesized from publicly available sources on representative RET inhibitors.[2]

In Vivo Tumor Xenograft Models

The efficacy of a RET inhibitor in a living organism is typically evaluated using mouse xenograft models, where human tumor cells are implanted into immunocompromised mice.

| Compound | Dose | Dosing Schedule | Xenograft Model (Cell Line) | RET Alteration | Tumor Growth Inhibition (TGI) |

| This compound | N/A | Multiday Dosing | N/A | RET-driven | Robust Efficacy |

| Selpercatinib | 30 mg/kg | Once Daily (PO) | TT | RET C634W | Significant Regression |

| Pralsetinib | 30 mg/kg | Once Daily (PO) | KIF5B-RET Ba/F3 | KIF5B-RET | >90% |

Information for this compound is based on product descriptions.[1][2][3] Data for other compounds are representative of published preclinical studies.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery and development. Below are generalized methodologies for key experiments in the preclinical evaluation of RET inhibitors.

In Vitro RET Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of the RET kinase.

Methodology:

-

Reagents and Materials: Recombinant human RET kinase domain, ATP, a suitable peptide substrate (e.g., poly-Glu-Tyr), and the test compound (e.g., this compound) at various concentrations. A kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Procedure: The RET enzyme is incubated with the test compound at varying concentrations for a predetermined period (e.g., 15-30 minutes) at room temperature.

-

The kinase reaction is initiated by adding a mixture of ATP and the peptide substrate.

-

The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at 30°C and then stopped by adding a solution like EDTA.

-

The amount of phosphorylated substrate is quantified, typically using a luminescence-based method (e.g., Kinase-Glo®) or an antibody-based detection system (e.g., ELISA).

-

Data Analysis: The percentage of kinase activity relative to a vehicle control (e.g., DMSO) is plotted against the compound concentration. The IC50 value is calculated using a non-linear regression analysis.

Cell-Based Proliferation Assay

Objective: To assess the ability of a compound to inhibit the growth of cancer cells harboring a specific RET alteration.

Methodology:

-

Cell Culture: Human cancer cell lines with known RET fusions (e.g., KIF5B-RET) or mutations (e.g., RET C634W in TT cells) are cultured under standard conditions (e.g., 37°C, 5% CO2).

-

Procedure: Cells are seeded in 96-well plates and allowed to attach overnight.

-

The culture medium is replaced with fresh medium containing the test compound at a range of concentrations in a serial dilution. A vehicle control is also included.

-

The cells are incubated for a period that allows for multiple cell divisions (e.g., 72 hours).

-

Quantification of Cell Viability: Cell viability is measured using a colorimetric (e.g., MTT, XTT) or luminescence-based assay (e.g., CellTiter-Glo®) that quantifies the number of viable cells.

-

Data Analysis: The cell viability is normalized to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viable cells against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy and tolerability of a compound in a living animal model.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are used.

-

Tumor Implantation: Cultured human cancer cells with a specific RET alteration are implanted subcutaneously into the flank of the mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.

-

Drug Administration: The test compound is administered to the treatment group, typically via oral gavage (PO) or intraperitoneal (IP) injection, at a specified dose and schedule. The control group receives the vehicle.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: (Length x Width²) / 2.

-

Endpoint: The study is concluded when the tumors in the control group reach a predetermined maximum size, or after a specified duration of treatment.

-

Data Analysis: The mean tumor volume of the treatment group is compared to the control group to calculate the percentage of Tumor Growth Inhibition (TGI). Statistical analysis is performed to determine the significance of the observed anti-tumor effect.

Experimental Workflow Visualization

The preclinical development of a novel RET inhibitor follows a logical progression from initial screening to in-depth in vivo evaluation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound|CAS |DC Chemicals [dcchemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential activities of the RET tyrosine kinase receptor isoforms during mammalian embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical development of RET inhibitors in RET-rearranged non-small cell lung cancer: Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a Potent Candidate for RET-Specific Non-Small-Cell Lung Cancer—A Combined In Silico and In Vitro Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of RET-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application of a Selective RET Inhibitor in RET-Mutant Cancer Cell Lines

For research use only. Not for use in diagnostic procedures.

Introduction

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1][2][3] Activating mutations and fusions in the RET gene are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC), medullary thyroid cancer (MTC), and papillary thyroid cancer (PTC).[1][4][5] These genetic alterations lead to constitutive activation of the RET kinase, triggering downstream signaling pathways such as the RAS/MAPK and PI3K/AKT pathways, which promote tumorigenesis.[1][3]

Selective RET inhibitors are a class of targeted therapies designed to specifically inhibit the kinase activity of both wild-type and mutated RET proteins. This application note provides an overview of the application of a potent and selective RET inhibitor, herein referred to as Ret-IN-7, in preclinical studies involving RET-mutant cancer cell lines. The included data and protocols serve as a guide for researchers investigating the efficacy and mechanism of action of similar compounds.

Data Presentation

The anti-proliferative activity of this compound was evaluated across a panel of cancer cell lines with various RET alterations. The half-maximal inhibitory concentration (IC50) values were determined using a cell viability assay after 72 hours of continuous exposure to the compound.

Table 1: Anti-proliferative Activity of this compound in RET-Altered Cancer Cell Lines

| Cell Line | Cancer Type | RET Alteration | IC50 (nM) |

| TT | Medullary Thyroid Carcinoma | RET C634W (mutant) | 8 |

| MZ-CRC-1 | Medullary Thyroid Carcinoma | RET M918T (mutant) | 12 |

| LC-2/ad | Non-Small Cell Lung Cancer | CCDC6-RET (fusion) | 6 |

| Ba/F3 KIF5B-RET | Pro-B Cell Line | KIF5B-RET (fusion) | 5 |

| A431 | Cutaneous Squamous Cell Carcinoma | High RET expression | 15[6] |

| Calu-6 | Non-Small Cell Lung Cancer | RET Wild-Type | >1000 |

Signaling Pathway Diagram

Constitutive activation of the RET receptor tyrosine kinase, through mutations or fusions, leads to the activation of downstream signaling pathways that drive cancer cell proliferation and survival. This compound selectively inhibits RET kinase activity, thereby blocking these oncogenic signals.

Caption: Inhibition of aberrant RET signaling by this compound.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is used to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

RET-mutant and wild-type cancer cell lines

-

Complete growth medium

-

96-well plates

-

This compound (dissolved in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

-

Allow cells to adhere overnight at 37°C in a humidified incubator with 5% CO2.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).

-

Incubate the plates for 72 hours at 37°C.

-

Add 20 µL of MTS reagent to each well.[7]

-

Incubate for 1-4 hours at 37°C, protected from light.[7]

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.

Western Blot Analysis

This protocol is used to confirm the inhibition of RET phosphorylation and downstream signaling pathways by this compound.

Materials:

-

RET-mutant cancer cell lines

-

6-well plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-RET (Tyr905), anti-total-RET, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-AKT (Ser473), anti-total-AKT, and anti-GAPDH or β-actin (loading control).

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow until they reach 70-80% confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for 2-4 hours.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[8]

In Vivo Xenograft Studies

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[9]

Materials:

-

Immunocompromised mice (e.g., Nude or SCID)

-

RET-mutant cancer cell line (e.g., TT or LC-2/ad)

-

Matrigel (optional)

-

This compound formulation for in vivo administration

-

Vehicle control

-

Calipers

Procedure:

-

Subcutaneously inject 5-10 x 10^6 cancer cells, re-suspended in PBS (with or without Matrigel), into the flank of each mouse.[10]

-

Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups daily via oral gavage or another appropriate route.

-

Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).[6]

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for the preclinical evaluation of a RET inhibitor.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Targeting RET-driven cancers: lessons from evolving preclinical and clinical landscapes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]

- 4. A comprehensive overview of the relationship between RET gene and tumor occurrence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RET-Altered Cancers—A Tumor-Agnostic Review of Biology, Diagnosis and Targeted Therapy Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ret-IN-7: A Tool for Studying RET Signaling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Ret-IN-7, a small molecule inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase. This document details its mechanism of action, provides key quantitative data, and offers detailed protocols for its use in studying RET signaling pathways in both in vitro and in vivo research settings.

Introduction to RET Signaling and this compound

The RET receptor tyrosine kinase is a critical signaling protein involved in the normal development of the nervous and renal systems. However, aberrant RET signaling, due to mutations or fusions, is a known driver in the pathogenesis of various cancers, including thyroid and non-small cell lung cancers. These alterations lead to the constitutive activation of downstream signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, promoting cell proliferation, survival, and migration.

This compound is a potent and selective inhibitor of RET kinase. It serves as a valuable chemical tool for researchers to investigate the roles of RET signaling in both normal physiology and disease. By specifically blocking the kinase activity of RET, this compound allows for the elucidation of downstream signaling events and the assessment of the therapeutic potential of RET inhibition.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the RET kinase domain. By binding to the ATP-binding pocket of the RET protein, it prevents the autophosphorylation of the kinase and the subsequent activation of its downstream signaling cascades. This targeted inhibition allows for the precise study of RET-dependent cellular processes.

Quantitative Data

The following table summarizes the known quantitative data for this compound, providing a benchmark for its biological activity.

| Parameter | Cell Line | Value | Description |

| IC50 | BaF3 | 4.1 µM | Antiproliferative activity against murine pro-B cells engineered to express a RET fusion protein.[1] |

| In Vitro Kinase Inhibition | - | Potent | Demonstrates strong inhibition of RET kinase activity in biochemical assays. |

| In Vivo Efficacy | - | Robust | Shows significant efficacy in RET-driven tumor xenograft models in mice with multi-day dosing.[1][2][3][4] |

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay

This protocol describes the use of this compound to assess its effect on the proliferation of RET-dependent cancer cells.

Materials:

-

RET-dependent cancer cell line (e.g., BaF3 cells with a RET fusion, or human cancer cell lines with known RET mutations)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

Cell proliferation reagent (e.g., CellTiter-Glo®, MTS, or similar)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete medium. A typical concentration range to test would be from 0.01 µM to 100 µM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

Cell Viability Measurement:

-

After the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (typically 1-4 hours).

-

Measure the luminescence or absorbance using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Plot the cell viability against the logarithm of the this compound concentration.

-

Calculate the IC50 value using a non-linear regression analysis.

-

Protocol 2: Western Blot Analysis of RET Signaling

This protocol details how to use this compound to investigate its effect on the phosphorylation of RET and its downstream targets.

Materials:

-

RET-dependent cancer cell line

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

6-well cell culture plates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-RET, anti-total-RET, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle control (DMSO) for a specified time (e.g., 2-6 hours).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Collect the cell lysates and centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant.

-

-

Western Blotting:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Protocol 3: In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

RET-driven tumor cells

-

This compound

-

Vehicle solution for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

-

Treatment:

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound at a predetermined dose and schedule (e.g., daily oral gavage).

-

Administer the vehicle solution to the control group.

-

-

Tumor Measurement and Monitoring:

-

Measure the tumor volume with calipers every 2-3 days.

-

Monitor the body weight of the mice as a measure of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via western blot).

-

-

Data Analysis:

-

Plot the average tumor volume over time for each group.

-

Calculate the tumor growth inhibition (TGI) for the this compound treated group compared to the control group.

-

Visualizations

RET Signaling Pathway and Inhibition by this compound

Caption: RET signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound

References

Application Notes and Protocols for Efficacy Studies of Ret-IN-7, a Novel RET Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical driver in the pathogenesis of various human cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma.[1][2] Gene fusions and activating point mutations in the RET gene lead to constitutive activation of its kinase domain, triggering downstream signaling cascades that promote uncontrolled cell proliferation, survival, and metastasis.[3][4][5] Key signaling pathways activated by aberrant RET signaling include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[3] The development of selective RET inhibitors has transformed the treatment landscape for patients with RET-altered cancers.[1][6][7]

Ret-IN-7 is a novel, potent, and selective small molecule inhibitor designed to target the ATP-binding site of the RET kinase. These application notes provide a comprehensive set of protocols for the preclinical evaluation of this compound efficacy, from initial biochemical validation to in vivo anti-tumor activity.

RET Signaling Pathway

Constitutive activation of the RET receptor, through mutations or fusions, leads to its dimerization and autophosphorylation. This creates docking sites for various adaptor proteins, initiating a cascade of downstream signaling events that drive oncogenesis. This compound is designed to inhibit the initial autophosphorylation and subsequent pathway activation.

Caption: RET signaling pathway and the inhibitory action of this compound.

In Vitro Efficacy Studies

RET Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of this compound on RET kinase activity.

Protocol:

-

Reagents: Recombinant human RET kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, Kinase-Glo® Luminescent Kinase Assay kit.

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add RET kinase, the substrate, and the various concentrations of this compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for 1 hour.

-

Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Luminescence is inversely proportional to kinase activity.

-

-

Data Analysis: Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the RET kinase activity.

Data Presentation:

| Compound | RET Kinase IC50 (nM) |

| This compound | 5.2 |

| Control Inhibitor (e.g., Pralsetinib) | 8.1 |

Cell Viability Assay

Objective: To assess the effect of this compound on the viability of cancer cells harboring RET fusions.

Protocol:

-

Cell Lines: LC-2/ad (human lung adenocarcinoma with CCDC6-RET fusion).[8]

-

Reagents: RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

Procedure:

-

Seed LC-2/ad cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

Add the CellTiter-Glo® reagent to each well and measure luminescence.

-

-

Data Analysis: Determine the GI50 value, the concentration of this compound that causes a 50% reduction in cell growth.

Data Presentation:

| Cell Line | RET Alteration | This compound GI50 (nM) |

| LC-2/ad | CCDC6-RET | 15.8 |

| Control (RET-negative) | None | >10,000 |

Western Blot Analysis of RET Signaling

Objective: To confirm that this compound inhibits the downstream signaling pathways of RET in a cellular context.

Caption: In Vitro Experimental Workflow.

Protocol:

-

Cell Culture and Treatment: Culture LC-2/ad cells and treat with various concentrations of this compound for 2 hours.

-

Protein Extraction: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Western Blotting:

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-RET (Tyr905), total RET, phospho-ERK (Thr202/Tyr204), total ERK, phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH).

-

Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

-

-

Data Analysis: Quantify the band intensities to determine the dose-dependent inhibition of RET, ERK, and AKT phosphorylation.

Data Presentation:

| Treatment | p-RET (Relative Intensity) | p-ERK (Relative Intensity) | p-AKT (Relative Intensity) |

| Vehicle | 1.00 | 1.00 | 1.00 |

| This compound (10 nM) | 0.45 | 0.52 | 0.60 |

| This compound (100 nM) | 0.05 | 0.11 | 0.15 |

In Vivo Efficacy Studies

Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of this compound in a RET-driven cancer xenograft model.

Caption: In Vivo Xenograft Study Workflow.

Protocol:

-

Animal Model: Use female athymic nude mice, 6-8 weeks old.

-

Tumor Implantation: Subcutaneously implant 5 x 10^6 LC-2/ad cells into the flank of each mouse.

-

Treatment:

-

When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

-

Administer this compound (e.g., 10, 30 mg/kg) or vehicle control daily by oral gavage.

-

-

Efficacy Assessment:

-

Measure tumor volume and body weight 2-3 times per week.

-

The study endpoint is typically when tumors in the control group reach a specified size (e.g., 2000 mm³).

-

-

Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group. Monitor for any signs of toxicity, such as significant body weight loss.

Data Presentation:

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

| Vehicle | - | 1850 ± 250 | - | +2.5 |

| This compound | 10 | 980 ± 150 | 47 | +1.8 |

| This compound | 30 | 350 ± 90 | 81 | -0.5 |

Conclusion

The described protocols provide a robust framework for the preclinical evaluation of this compound. The in vitro assays are designed to confirm its mechanism of action as a direct RET kinase inhibitor and its ability to suppress RET-driven cancer cell growth and signaling. The in vivo xenograft model will then serve to validate its anti-tumor efficacy in a more complex biological system. The collective data from these studies will be crucial for the further development of this compound as a potential therapeutic agent for patients with RET-altered cancers.

References

- 1. RET Inhibitors in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The RET gene encodes RET protein, which triggers intracellular signaling pathways for enteric neurogenesis, and RET mutation results in Hirschsprung's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Breaking Ground: Successful Treatment Options for RET-Positive Lung Cancer [happylungsproject.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Discovery of a Potent Candidate for RET-Specific Non-Small-Cell Lung Cancer—A Combined In Silico and In Vitro Strategy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synergistic Inhibition of RET-Driven Cancers with Ret-IN-7 in Combination with a MET Kinase Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that, when constitutively activated by mutations or fusions, acts as a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas.[1][2] Selective RET inhibitors, such as selpercatinib and pralsetinib, have demonstrated significant clinical efficacy in patients with RET-altered cancers.[2][3] However, the emergence of acquired resistance, often through the activation of bypass signaling pathways, limits the long-term durability of these monotherapies.[2][4] One of the key mechanisms of resistance to selective RET inhibition is the amplification and activation of the MET proto-oncogene, which can reactivate downstream signaling pathways, promoting cell survival and proliferation.[4]

This application note describes the preclinical evaluation of Ret-IN-7 , a potent and selective ATP-competitive RET kinase inhibitor, in combination with a selective MET kinase inhibitor to overcome MET-driven resistance. The provided protocols and data serve as a guide for researchers investigating synergistic combination strategies to combat resistance in RET-driven cancers.

Principle of the Application

This protocol outlines a strategy to overcome acquired resistance to RET-targeted therapy. By co-administering this compound with a MET inhibitor, both the primary oncogenic driver (mutant RET) and the key resistance pathway (MET activation) are simultaneously blocked. This dual inhibition is hypothesized to result in a more profound and durable anti-tumor response compared to either agent alone, particularly in models with MET-driven resistance. The experimental workflow involves treating RET-fusion positive cancer cells that have acquired MET amplification with this compound, a MET inhibitor, or the combination, and assessing the impact on cell viability and key signaling pathways.

Materials and Equipment

-

Reagents:

-

This compound (User-defined source)

-

Selective MET Kinase Inhibitor (e.g., Crizotinib, Cabozantinib)

-

Cell Culture Medium (e.g., RPMI-1640, DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Dimethyl sulfoxide (DMSO)

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies:

-

Phospho-RET (Tyr1062)

-

Total RET

-

Phospho-MET (Tyr1234/1235)

-

Total MET

-

Phospho-ERK1/2 (Thr202/Tyr204)

-

Total ERK1/2

-

GAPDH or β-actin (loading control)

-

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

BCA Protein Assay Kit

-

RIPA Lysis and Extraction Buffer

-

Protease and Phosphatase Inhibitor Cocktails

-

-

Equipment:

-

Cell culture incubator (37°C, 5% CO2)

-

96-well and 6-well cell culture plates

-

Microplate reader

-

SDS-PAGE and Western blotting apparatus

-

Imaging system for chemiluminescence detection

-

Microcentrifuge

-

Sonicator

-

Experimental Protocols

Cell Culture

-

Culture a RET-fusion positive cancer cell line with acquired MET amplification (e.g., a cell line generated by chronic exposure to a RET inhibitor leading to MET amplification) in the recommended complete growth medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells upon reaching 80-90% confluency.

Cell Viability (MTT) Assay

-

Seed 4 x 10³ cells per well in 100 µL of complete growth medium in a 96-well plate.[5] Allow cells to adhere overnight.

-

Prepare serial dilutions of this compound and the MET inhibitor in culture medium.

-

Treat cells with increasing concentrations of this compound, the MET inhibitor, or the combination of both. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 540 nm using a microplate reader.[5]

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Determine the IC50 values for each treatment and use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.

Western Blot Analysis

-

Seed 1 x 10⁶ cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with this compound, the MET inhibitor, or the combination at specified concentrations for 2-4 hours.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6]

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize protein bands using an ECL substrate and an imaging system.[7]

-

Quantify band intensities and normalize to a loading control.

Data Presentation

Table 1: In Vitro IC50 Values of this compound and MET Inhibitor in RET-Fusion Positive, MET-Amplified NSCLC Cells.

| Compound | IC50 (nM) |

| This compound | 15.2 |

| MET Inhibitor | 8.7 |